molecular formula C10H10N2O3 B1653053 2-Methyl-N-(4-nitrophenyl)prop-2-enamide CAS No. 17116-67-5

2-Methyl-N-(4-nitrophenyl)prop-2-enamide

Cat. No. B1653053
Key on ui cas rn: 17116-67-5
M. Wt: 206.2 g/mol
InChI Key: DPNRVEROTZRVQP-UHFFFAOYSA-N
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Patent
US06815139B2

Procedure details

275 ml of methacryloyl chloride (2.75 mol=1.1 equiv.) was added dropwise to a cooled suspension of 345 g of 4-nitro aniline (2.5 mol) and 290 g of Na2CO3 (2.75 mol =1.1 equiv.) in 2.5 liter acetone. After completing the addition, stirring was continued for 30 min at 30° C. After TLC inspection the reaction mixture was poured into 15 liter of ice-water under stirring. The precipitate was suction-filtered and washed 3 times with 2.5 liter of demineralised water. After drying at 50° C., 476.5 g of 2-methyl-N-(4-nitro phenyl) acrylamide was obtained.
Quantity
275 mL
Type
reactant
Reaction Step One
Quantity
345 g
Type
reactant
Reaction Step One
Quantity
290 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
15 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[C:2]([CH3:4])=[CH2:3].[N+:7]([C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[CH:12][CH:11]=1)([O-:9])=[O:8].C([O-])([O-])=O.[Na+].[Na+]>CC(C)=O>[CH3:4][C:2](=[CH2:3])[C:1]([NH:14][C:13]1[CH:15]=[CH:16][C:10]([N+:7]([O-:9])=[O:8])=[CH:11][CH:12]=1)=[O:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
275 mL
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
Quantity
345 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Name
Quantity
290 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
2.5 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
ice water
Quantity
15 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition
STIRRING
Type
STIRRING
Details
under stirring
FILTRATION
Type
FILTRATION
Details
The precipitate was suction-filtered
WASH
Type
WASH
Details
washed 3 times with 2.5 liter of demineralised water
CUSTOM
Type
CUSTOM
Details
After drying at 50° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])=C
Measurements
Type Value Analysis
AMOUNT: MASS 476.5 g
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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